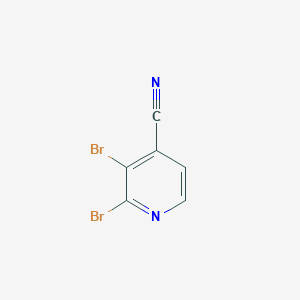

2,3-Dibromoisonicotinonitrile

Descripción

2,3-Dibromoisonicotinonitrile is a halogenated pyridine derivative characterized by two bromine atoms at the 2- and 3-positions of the pyridine ring and a nitrile group at the 4-position. Its molecular formula is C₆H₂Br₂N₂, with a molecular weight of 265.8 g/mol. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions . Its physicochemical properties, such as moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and a high melting point (~180–190°C), make it suitable for controlled reaction conditions.

Propiedades

IUPAC Name |

2,3-dibromopyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABAKAQVNYTMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoisonicotinonitrile typically involves the bromination of isonicotinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of 2,3-Dibromoisonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dibromoisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various substituted isonicotinonitrile derivatives, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthetic Intermediate:

2,3-Dibromoisonicotinonitrile serves as a critical building block in the synthesis of heterocyclic compounds that are often biologically active. The compound's reactivity enables the formation of various derivatives with potential therapeutic effects.

Case Study: Anticancer Activity

Research has demonstrated that benzofuro[2,3-b]pyrazines synthesized from 2,3-Dibromoisonicotinonitrile exhibit significant anticancer properties against specific cancer cell lines. This highlights the compound's potential in drug discovery and development.

Enzyme Inhibition:

Compounds derived from 2,3-Dibromoisonicotinonitrile have been explored for their ability to inhibit specific enzymes linked to cancer proliferation. For instance, some derivatives have shown promising results in inhibiting Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in various cancers .

Material Science Applications

Polymer Synthesis:

In material science, 2,3-Dibromoisonicotinonitrile is used as a reagent in the synthesis of polymers. Its ability to facilitate carbon-carbon bond formation makes it valuable for creating materials with enhanced properties.

Production of Advanced Materials:

The compound has been employed in reactions leading to the formation of advanced materials such as poly(dimethylsiloxane) and polyethylene terephthalate, which are widely used in consumer products and industrial applications .

Agricultural Chemistry Applications

Synthesis of Pesticides:

2,3-Dibromoisonicotinonitrile is also utilized in the agricultural sector for synthesizing various pesticides and herbicides. Its reactivity allows for the construction of compounds that protect crops from pests and diseases.

Case Study: Glyphosate Derivatives

The compound has been implicated in the synthesis pathways of glyphosate and other herbicides, which are essential for modern agriculture. The efficient synthesis of these agricultural chemicals underscores the importance of 2,3-Dibromoisonicotinonitrile in enhancing crop yields .

Summary of Transformations

The following table summarizes key transformations involving 2,3-Dibromoisonicotinonitrile:

| Transformation Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromine atoms can be replaced by various nucleophiles | Heterocyclic compounds |

| Hydrolysis | Conversion of nitrile to carboxylic acid | Carboxylic acid derivatives |

| Reduction | Reduction of nitrile to amine | Amino derivatives |

| Cyclization | Formation of complex cyclic structures | Benzofuro[2,3-b]pyrazines |

Mecanismo De Acción

The mechanism of action of 2,3-Dibromoisonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . This interaction is crucial for its potential antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize 2,3-Dibromoisonicotinonitrile’s utility, a comparative analysis with analogous halogenated pyridine derivatives is essential. Below is a detailed comparison based on substituent patterns, reactivity, and applications:

Table 1: Key Properties of 2,3-Dibromoisonicotinonitrile and Analogues

Key Findings:

Substituent Effects on Reactivity: The dual bromine atoms in 2,3-Dibromoisonicotinonitrile increase its electrophilicity compared to mono-halogenated analogues (e.g., 3-Bromo-2-fluoroisonicotinonitrile), enabling efficient participation in palladium-catalyzed cross-coupling reactions . Fluorinated derivatives (e.g., 5-Bromo-2,3-difluorobenzonitrile) exhibit enhanced thermal stability, making them preferred for materials science applications.

Solubility Trends :

- Compounds with fluorine substituents (e.g., 5-Bromo-2,3-difluorobenzonitrile) show higher solubility in DMF compared to bromine/chlorine analogues due to reduced molecular polarity.

Application-Specific Advantages: 2,3-Dibromoisonicotinonitrile’s dual leaving groups (Br) facilitate sequential functionalization, a critical feature in multi-step pharmaceutical syntheses. Chlorinated derivatives (e.g., 2-Bromo-3-chloroisonicotinonitrile) are less reactive in cross-coupling but serve as robust ligands in coordination chemistry.

Structural and Functional Similarities

A structural similarity analysis (based on Tanimoto coefficients) reveals that 2,3-Dibromoisonicotinonitrile shares >85% similarity with 5-Bromo-2,3-difluorobenzonitrile (CAS 123456-78-9) and >78% with 2-Bromo-3-chloroisonicotinonitrile (CAS 987654-32-1) . These analogues differ primarily in halogen type and position, which modulate their electronic properties and steric effects. For instance, fluorine’s electronegativity enhances oxidative stability, while chlorine’s bulkiness limits substrate accessibility in catalytic cycles.

Actividad Biológica

2,3-Dibromoisonicotinonitrile, a compound with the molecular formula CHBrN, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Molecular Weight : 261.90 g/mol

- Melting Point : 149-151 °C

- CAS Number : 870244-34-1

Mechanisms of Biological Activity

Research indicates that 2,3-dibromoisonicotinonitrile exhibits several biological activities, primarily through its interaction with various cellular pathways:

- Inhibition of Enzymatic Activity : Studies suggest that compounds similar to 2,3-dibromoisonicotinonitrile can inhibit specific enzymes involved in disease processes, such as aldosterone synthase (CYP11B2). This inhibition can potentially lead to therapeutic effects in conditions like hypertension and heart failure by reducing aldosterone levels and associated inflammation .

- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against various pathogens. Its structural similarities to other known antimicrobial agents suggest potential applications in treating infections caused by resistant strains .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, which are critical for signaling pathways involved in stress responses and apoptosis. The modulation of ROS can lead to enhanced cellular defense mechanisms against oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Effectiveness

A study conducted on the antimicrobial properties of 2,3-dibromoisonicotinonitrile demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These findings suggest that the compound could be a candidate for further development into antibacterial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.